1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea is a potent, selective, and orally active inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , ]. It has been extensively studied for its potential therapeutic benefits in various disease models, primarily due to its ability to stabilize epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory, analgesic, and vasodilatory effects [, , , , , ].
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea primarily acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , ]. sEH is an enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs) []. By inhibiting sEH, 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea increases the levels of EETs in the body. EETs are known to have several beneficial effects, including:
In addition to its primary mechanism of action, 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea has also been shown to act as a p38β kinase inhibitor []. p38β kinase is involved in inflammatory signaling pathways, and its inhibition may contribute to the neuroprotective effects of 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea observed in some studies [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: